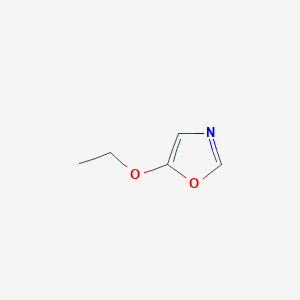

5-Ethoxyoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZAQRFVVJHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318284 | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-12-6 | |

| Record name | NSC328212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Ethoxyoxazole

Executive Summary

5-Ethoxyoxazole (CAS: 1003-14-1) represents a critical class of "masked" dienes in heterocyclic chemistry. Unlike standard oxazoles, the electron-donating ethoxy group at the C5 position significantly elevates the HOMO energy of the diene system, making it exceptionally reactive in inverse electron-demand Diels-Alder (IEDDA) cycloadditions. This guide details the Kondrat'eva synthesis protocol—the industry-standard method for generating 5-ethoxyoxazole from ethyl N-formylglycinate—and provides a rigorous characterization framework.

This document is designed for synthetic chemists requiring a high-purity intermediate for the subsequent generation of Vitamin B6 (pyridoxine) analogs or substituted pyridines.

Part 1: Strategic Synthesis Architecture

Retrosynthetic Logic

The synthesis relies on the cyclodehydration of an

Workflow Visualization

The following diagram outlines the critical path from precursor to purified intermediate.

Figure 1: Critical path for the cyclodehydration of ethyl N-formylglycinate.

Part 2: Detailed Experimental Protocol

Reagent Preparation & Stoichiometry

Safety Warning:

| Component | Role | Equiv. | Notes |

| Ethyl N-formylglycinate | Precursor | 1.0 | Dried in vacuo over |

| Phosphorus Pentoxide ( | Dehydrating Agent | 1.5 - 2.0 | Powder form preferred for surface area. |

| Chloroform ( | Solvent | N/A | Anhydrous; 10 mL per gram of precursor. |

| Triethylamine ( | Acid Scavenger | 2.5 | Used during quenching/workup. |

Step-by-Step Methodology

Phase A: Cyclodehydration

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to

clumping), a reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere ( -

Solvation: Dissolve Ethyl N-formylglycinate (1.0 equiv) in anhydrous chloroform. Cool the solution to 0–5°C using an ice/salt bath.

-

Addition: Add

(1.5 equiv) in small portions over 30 minutes.-

Expert Note: Rapid addition causes localized exotherms that can char the precursor. If the solution turns dark brown/black immediately, the addition was too fast.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to varying degrees depending on the specific derivative. For the parent 5-ethoxyoxazole, mild heating (40-50°C) or room temperature stirring for 12-24 hours is often sufficient.

-

Causality: High heat (>60°C) can degrade the electron-rich oxazole ring. Monitor via TLC (stain with

vapor).

-

Phase B: Quenching & Isolation (The Critical Failure Point)

-

Cooling: Cool the reaction mixture back to 0°C .

-

Neutralization: Slowly add a solution of 20% KOH or neat Triethylamine dropwise.

-

Self-Validating Step: The pH must be basic (pH 9-10). If acidic, the oxazole ring is unstable and will hydrolyze back to the acyclic ester during extraction.

-

-

Extraction: Decant the organic layer. Wash the gummy phosphate residues with fresh chloroform (

). Combine organic layers. -

Drying: Dry over

(never acidic agents like silica at this stage) and concentrate under reduced pressure at <30°C . -

Purification: Distill the residue under high vacuum (0.1 - 1.0 mmHg). 5-Ethoxyoxazole is a volatile liquid.[1]

Part 3: Characterization & Validation

Confirming the structure requires differentiating the product from the starting material (acyclic) and hydrolysis byproducts.

Spectral Signatures (NMR & IR)[2][3][4][5][6]

| Technique | Parameter | Expected Value | Interpretation |

| 7.90 (s, 1H) | C2-H : Diagnostic singlet. Downfield due to placement between N and O. | ||

| 6.15 (s, 1H) | C4-H : Upfield shift relative to C2; characteristic of 5-alkoxy substitution. | ||

| 4.15 (q), 1.40 (t) | Ethoxy group protons ( | ||

| ~150.0 | C2 : Imine-like carbon. | ||

| ~158.0 | C5 : Oxygenated carbon (enol ether character). | ||

| ~100.0 | C4 : Electron-rich carbon (nucleophilic site). | ||

| IR | 1640 - 1650 | C=N stretching vibration. | |

| 1250 - 1270 | C-O-C asymmetric stretch. |

Quality Control Checkpoint

-

Success Indicator: A clear, colorless to pale yellow liquid with a characteristic "sweet" heterocyclic odor.

-

Failure Mode: Presence of a broad singlet at ~8.2 ppm (Formyl proton of starting material) or loss of the C4-H signal (hydrolysis).

Part 4: Applications (Diels-Alder Cycloaddition)

5-Ethoxyoxazole is primarily utilized as a diene in the synthesis of Pyridoxine (Vitamin B6). It reacts with electron-deficient dienophiles (e.g., maleic acid derivatives, acrylic acid) followed by aromatization (elimination of ethanol).

Reaction Mechanism

The oxazole reacts with a dienophile to form a bicyclic intermediate, which spontaneously eliminates ethanol (or water/acid depending on conditions) to yield the pyridine ring.

Figure 2: Pathway for the conversion of 5-ethoxyoxazole to pyridine derivatives.

References

- Kondrat'eva, G. Y. (1957).

-

Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine via the Diels-Alder Reaction of Oxazoles. Tetrahedron, 23(2), 943-955. Link

-

Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437. Link

- Hassner, A., & Fischer, B. (1974).

Sources

Spectroscopic Fingerprinting of 5-Ethoxyoxazole: A Technical Guide for Researchers

Introduction: The 5-Ethoxyoxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The 5-alkoxyoxazole scaffold, in particular, serves as a versatile building block in a variety of chemical transformations, including cycloaddition reactions and rearrangements, providing access to a diverse range of more complex molecular architectures.[1] The ethoxy substituent at the 5-position significantly influences the electron density distribution within the oxazole ring, which in turn dictates its reactivity and spectroscopic properties. Accurate characterization of 5-ethoxyoxazole is therefore crucial for its effective utilization in synthetic strategies.

This guide will systematically predict and rationalize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-ethoxyoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-ethoxyoxazole are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-ethoxyoxazole is expected to be relatively simple, exhibiting signals corresponding to the two protons on the oxazole ring and the protons of the ethoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Oxazole ring) | ~ 7.8 - 8.2 | Singlet (s) | N/A |

| H-4 (Oxazole ring) | ~ 6.5 - 6.9 | Singlet (s) | N/A |

| -O-CH₂ -CH₃ (Ethoxy) | ~ 4.1 - 4.5 | Quartet (q) | ~ 7.0 |

| -O-CH₂-CH₃ (Ethoxy) | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.0 |

Rationale and Field-Proven Insights:

The chemical shifts of protons on the oxazole ring are influenced by the electronegativity of the heteroatoms and the aromatic ring current. For comparison, the H-2 and H-4 protons of ethyl 5-methyl-2-phenyloxazole-4-carboxylate appear at distinct chemical shifts, although in a more complexly substituted system.[2] In unsubstituted oxazole, the H-2 proton is the most deshielded due to its proximity to both the oxygen and nitrogen atoms. The H-4 proton is expected to be the most shielded of the ring protons. The ethoxy group at the 5-position is an electron-donating group, which is expected to increase the electron density at the C-4 position, leading to a more upfield (lower ppm) chemical shift for H-4 compared to unsubstituted oxazole.

The ethoxy group protons will exhibit a characteristic ethyl group pattern: a quartet for the methylene (-CH₂-) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons.[2] The methylene protons are deshielded due to their direct attachment to the oxygen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of 5-ethoxyoxazole.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole ring) | ~ 150 - 155 |

| C-4 (Oxazole ring) | ~ 95 - 105 |

| C-5 (Oxazole ring) | ~ 158 - 165 |

| -O-CH₂ -CH₃ (Ethoxy) | ~ 65 - 70 |

| -O-CH₂-CH₃ (Ethoxy) | ~ 14 - 16 |

Rationale and Field-Proven Insights:

The carbon atoms of the oxazole ring resonate in the aromatic region of the spectrum. The C-2 and C-5 carbons, being bonded to two heteroatoms (or a heteroatom and an electronegative substituent), are the most deshielded. For instance, in ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the ring carbons appear at δ 162.49, 159.66, and 156.15 ppm.[2] The C-4 carbon is typically the most shielded of the ring carbons. The ethoxy group introduces two signals in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the oxygen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-ethoxyoxazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 5-ethoxyoxazole will be characterized by absorptions corresponding to the vibrations of the oxazole ring and the ethoxy group.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (Oxazole ring) | ~ 3100 - 3150 | Medium to Weak |

| C-H stretching (Ethoxy group) | ~ 2850 - 3000 | Medium to Strong |

| C=N stretching (Oxazole ring) | ~ 1620 - 1680 | Medium |

| C=C stretching (Oxazole ring) | ~ 1500 - 1580 | Medium |

| C-O-C stretching (Ether) | ~ 1200 - 1250 (asymmetric) & ~1050-1150 (symmetric) | Strong |

| Ring breathing (Oxazole) | ~ 1000 - 1100 | Medium |

Rationale and Field-Proven Insights:

The aromatic C-H stretching vibrations of the oxazole ring are expected to appear at a higher frequency than the aliphatic C-H stretching vibrations of the ethoxy group. The C=N and C=C stretching vibrations of the oxazole ring will likely appear in the double bond region of the spectrum. A key feature will be the strong C-O-C stretching vibrations of the ethoxy group, which are characteristic of ethers. Aromatic ethers typically show a strong absorption between 1300 and 1200 cm⁻¹.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat 5-ethoxyoxazole onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 113.05 | Molecular Ion |

| [M - CH₃]⁺ | 98.03 | Loss of a methyl radical |

| [M - C₂H₄]⁺˙ | 85.03 | McLafferty-type rearrangement with loss of ethene |

| [M - OC₂H₅]⁺ | 68.03 | Loss of an ethoxy radical |

| [C₃H₃NO]⁺˙ | 69.02 | Oxazole cation radical |

Rationale and Field-Proven Insights:

The molecular ion peak ([M]⁺˙) for 5-ethoxyoxazole (C₅H₇NO) is expected at an m/z of approximately 113.05. Ethers can undergo fragmentation through various pathways. A common fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a peak at m/z 85.[4] Another likely fragmentation is the cleavage of the C-O bond of the ethoxy group, leading to the loss of an ethoxy radical and the formation of an oxazolyl cation at m/z 68. The fragmentation of the oxazole ring itself can also occur, although this is generally less favorable than the fragmentation of the substituent. The fragmentation of the parent oxazole molecule often involves the loss of HCN or CO.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for 5-ethoxyoxazole.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 5-ethoxyoxazole in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-ethoxyoxazole. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in research and development. While these predictions are based on sound scientific principles and data from related compounds, experimental verification remains the gold standard for structural confirmation.

References

-

5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules, 27(18), 5945. [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2014). Molecules, 19(12), 20496-20511. [Link]

-

Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2019). Rapid Communications in Mass Spectrometry, 33(S2), 11-20. [Link]

-

5-Ethyl-4-methyloxazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Ethyl 4-methyloxazole-5-carboxylate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3,5-diphenylisoxazole - Supporting Information. (n.d.). American Chemical Society. Retrieved January 30, 2026, from [Link]

-

The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy. [Link]

Sources

An In-depth Technical Guide to 5-Ethoxyoxazole as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of the 5-Ethoxyoxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents, prized for its unique electronic properties and metabolic stability.[1] Among the various classes of substituted oxazoles, 5-alkoxyoxazoles, and specifically 5-ethoxyoxazole, have emerged as exceptionally versatile and powerful building blocks in the synthetic chemist's toolkit.[2][3] Their utility stems from a unique combination of latent functionalities and predictable reactivity patterns. The electron-rich 5-ethoxy group activates the oxazole ring, enabling it to participate in a variety of transformations that would be inaccessible to the parent heterocycle. This guide provides an in-depth exploration of the synthesis and reactivity of 5-ethoxyoxazole, with a focus on its strategic application in constructing complex molecular architectures, particularly through Diels-Alder and Cornforth rearrangement reactions. For researchers and drug development professionals, mastering the chemistry of this scaffold opens new avenues for the efficient synthesis of pyridines, functionalized amino acids, and other valuable heterocyclic systems.

Synthesis of the 5-Ethoxyoxazole Core

The primary and most common route to 5-ethoxyoxazoles relies on the cyclization of α-isocyanoacetate derivatives. Ethyl 2-isocyanoacetate is a key precursor, serving as a versatile C2-N1 synthon. Its preparation from N-formyl glycine ethyl ester is a foundational step for accessing the target oxazole systems.[4][5]

Workflow for the Synthesis of 5-Ethoxyoxazole Derivatives

The general synthetic pathway involves the base-mediated condensation of an aldehyde with ethyl isocyanoacetate, followed by dehydration to form the oxazole ring. This is a variation of the van Leusen oxazole synthesis.[6]

Caption: General workflow for synthesizing 5-ethoxyoxazole derivatives.

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate

This protocol is adapted from established methods for the dehydration of N-formyl amino esters.[4][5]

-

Reaction Setup: To a solution of N-formyl glycine ethyl ester (1.0 eq), diisopropylethylamine (DIPEA, 2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.15 eq) in dry dichloromethane (DCM), is added a solution of triphosgene (0.33 eq) in dry DCM at 0 °C under an inert atmosphere.

-

Reaction Execution: The reaction mixture is stirred at ambient temperature for a specified residence time, typically 20-30 minutes. The progress is monitored by TLC or IR spectroscopy (disappearance of the amide carbonyl and appearance of the strong isocyanide stretch at ~2150 cm⁻¹).

-

Workup and Purification: The reaction is carefully quenched with water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

-

Final Product: The crude material is purified by filtration through a short plug of silica gel to yield ethyl isocyanoacetate as a yellowish oil, which should be stored under inert gas at low temperature.[4][5]

Causality Note: The use of triphosgene as a dehydrating agent is highly effective but requires careful handling due to its toxicity. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated in situ. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

Core Application 1: The Hetero-Diels-Alder Reaction

One of the most powerful applications of 5-ethoxyoxazoles is their function as an activated azadiene in [4+2] cycloaddition reactions.[1] This transformation provides a direct and highly convergent route to substituted pyridines, a core structure in medicinal chemistry. The reaction proceeds via a tandem Diels-Alder/retro-Diels-Alder sequence.

Mechanism of Pyridine Synthesis

The oxazole ring acts as the 4π-electron component (diene), reacting with a 2π-electron dienophile (an alkene or alkyne).[7][8] The initial cycloaddition forms a bicyclic endoperoxide-like intermediate. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, eliminating a stable small molecule (e.g., ethanol, or water after hydrolysis of the ethoxy group) to aromatize into the pyridine ring.[9]

Caption: Mechanism of pyridine synthesis via Diels-Alder reaction.

This methodology was famously applied in an efficient synthesis of Vitamin B6.[9] The reaction of 4-carboxymethyl-5-ethoxyoxazole with a suitable dienophile smoothly yields the corresponding pyridine derivative, which can be further elaborated into pyridoxine.[9]

Factors Influencing Reactivity and Regioselectivity

-

Dienophile Electronics: The reaction is most efficient with electron-deficient dienophiles, consistent with a normal electron-demand Diels-Alder mechanism where the HOMO of the electron-rich oxazole interacts with the LUMO of the electron-poor dienophile.[8]

-

Substituents: Substituents on the oxazole ring and the dienophile dictate the regiochemical outcome of the cycloaddition, preferentially forming specific isomers. For instance, with asymmetrical dienophiles, electron-withdrawing groups are often preferentially introduced at the γ-position of the resulting pyridine nucleus.[9]

| Dienophile Type | Typical Conditions | Product Class | Yield Range |

| Activated Alkenes (e.g., Maleimides) | Toluene, 60-80 °C | Dihydropyridines | 50-90%[10] |

| Alkynes (e.g., DMAD) | Xylene, 140 °C | Substituted Pyridines | 40-75%[11] |

| Asymmetrical Alkenes | Toluene, Heat | Regioisomeric Pyridines | Varies[9] |

Core Application 2: The Cornforth Rearrangement

The Cornforth rearrangement is a thermal isomerization of 4-carbonyl-substituted oxazoles.[12] When a 4-acyl-5-ethoxyoxazole is heated, it rearranges to form a new, isomeric oxazole where the acyl substituent and the C5-ethoxy group have effectively swapped positions with the ring atoms. This reaction provides a unique pathway to novel oxazole structures and, subsequently, to α-amino acid derivatives.[2]

Mechanism of the Cornforth Rearrangement

The reaction proceeds through a concerted, pericyclic electrocyclic ring-opening to form a transient nitrile ylide intermediate.[12][13] This highly reactive 1,3-dipole then undergoes a rapid electrocyclic ring-closure to furnish the thermodynamically more stable rearranged oxazole. The stability of the nitrile ylide and the overall reaction outcome are influenced by the substituents.[12]

Caption: Mechanism of the Cornforth Rearrangement.

Synthetic Utility

The Cornforth rearrangement is a powerful tool for skeletal diversification. For example, the rearrangement of 5-ethoxyoxazole-4-carboxamides is a key method for preparing tertiary 5-aminooxazoles, which are difficult to access through other means.[2] The reaction has been optimized using microwave-assisted procedures to afford products in good yield and high purity.[2]

Other Notable Reactions

Beyond these two cornerstone transformations, 5-ethoxyoxazole exhibits other useful modes of reactivity.

Reaction with Singlet Oxygen

As an electron-rich diene, the oxazole ring readily reacts with singlet oxygen (¹O₂), another type of dienophile.[14] This reaction is not a synthetic application in the traditional sense but is crucial for understanding the stability and potential degradation pathways of these compounds. The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic endoperoxide.[14] This intermediate then fragments, often leading to cleavage of the oxazole ring.[15] Understanding this reactivity is vital for handling and storing oxazole-containing compounds, especially under photochemical conditions.

Conclusion

5-Ethoxyoxazole is far more than a simple heterocycle; it is a strategic building block that provides access to significant chemical complexity from readily available starting materials. Its ability to function as a masked azadiene in Diels-Alder reactions offers one of the most elegant and efficient methods for constructing the medicinally vital pyridine core. Concurrently, its participation in the Cornforth rearrangement allows for the synthesis of unique, highly substituted oxazoles and amino acid precursors through a fascinating mechanistic pathway. For scientists engaged in the design and synthesis of novel bioactive molecules, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic potential of this remarkable scaffold.

References

- Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- ChemicalBook. Ethyl isocyanoacetate | 2999-46-4.

- ResearchGate. (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- SciSpace. Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole.

- Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.

- Wikipedia. Cornforth rearrangement.

- ResearchGate. Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.

- Royal Society of Chemistry. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole.

- ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.

- Sigma-Aldrich. Ethyl isocyanoacetate 95 2999-46-4.

- PMC - NIH. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.

- ResearchGate. The mechanism for oxazole oxidation by singlet oxygen. Enthalpies are....

- PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.

- ACS Publications. An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa.

- PMC - PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Chem-Station Int. Ed. Cornforth Rearrangement.

- Google Patents. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.

- PMC - NIH. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen.

- IJRASET. A Review on Synthesis of Azoles.

- PMC - NIH. Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates.

- ResearchGate. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

- YouTube. OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).

- ScienceDirect. Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles.

- Life Chemicals. Expand Your Building Block Collection with Our Functionalized 1,3-Oxazoles.

- PMC. Diels-Alder reactions of five-membered heterocycles containing one heteroatom.

- PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.

- MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Wikipedia. Diels–Alder reaction.

- MDPI. Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution.

- Organic Chemistry Portal. Diels-Alder Reaction.

- Nature. Singlet oxygen-mediated selective C–H bond hydroperoxidation of ethereal hydrocarbons.

- PMC. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- MDPI. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 13. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The 5-Ethoxyoxazole Moiety: Discovery, Synthesis, and Cycloaddition Utility

The 5-Ethoxyoxazole moiety represents a cornerstone in heterocyclic chemistry, serving as a "privileged diene" that bridged the gap between classical ring synthesis and modern cycloaddition utility. Its history is not merely one of isolation, but of the realization that electron-rich heterocycles could serve as masked dienes for the construction of complex pyridine alkaloids—most notably, Vitamin B6.

This guide details the discovery, synthesis, and reaction mechanics of 5-ethoxyoxazole, designed for the professional scientist.

Executive Summary: The "Masked" Diene

5-Ethoxyoxazole (and its 4-substituted derivatives) acts as an electron-rich azadiene in [4+2] cycloadditions. While oxazoles were known since the late 19th century, the specific utility of the 5-alkoxy variant remained dormant until the mid-20th century. Its discovery is inextricably linked to the Kondrat’eva Reaction , a transformation that allows for the conversion of oxazoles to pyridines via a retro-Diels-Alder sequence. This reactivity profile became the industrial backbone for the synthesis of Pyridoxine (Vitamin B6).

Historical Trajectory: From Curiosity to Industrial Heavyweight

The Pre-Kondrat’eva Era (1909–1950s)

The fundamental method for synthesizing the oxazole core was established by Robinson and Gabriel (1909-1910), who demonstrated the cyclodehydration of

Early attempts to synthesize these molecules often resulted in ring opening or polymerization. The field remained stagnant until researchers sought new routes to functionalized pyridines.

The Breakthrough: G. Ya. Kondrat’eva (1957)

The pivotal moment in the history of 5-ethoxyoxazole occurred in 1957.[1] Russian chemist G. Ya.[2] Kondrat’eva published a seminal paper in Doklady Akademii Nauk SSSR demonstrating that oxazoles could participate as dienes in Diels-Alder reactions with alkenes and maleimides.

Kondrat’eva’s insight was mechanistic: she recognized that the initial [4+2] adduct (a bicyclic intermediate) was unstable and would spontaneously undergo a retro-Diels-Alder reaction , expelling a nitrile (usually hydrogen cyanide or a nitrile derivative) to aromatize into a pyridine. This reaction, now known as the Kondrat’eva Reaction , transformed 5-ethoxyoxazole from a chemical curiosity into a potent synthetic tool.

The Industrial Age: Harris, Firestone, and Vitamin B6 (1962)

Following Kondrat’eva’s disclosure, a team at Merck & Co., led by E. E. Harris and R. A.[2] Firestone , applied this logic to the total synthesis of Vitamin B6 (Pyridoxine). They utilized 4-methyl-5-ethoxyoxazole as the diene.[3][4] This process was revolutionary because it assembled the pyridine core with all necessary oxygen functionality already in place, bypassing the tedious substitution patterns required by traditional pyridine synthesis.

Technical Deep Dive: Synthesis of 5-Ethoxyoxazole

The synthesis of 5-ethoxyoxazole relies on the cyclodehydration of

Reaction Scheme

The transformation proceeds via the activation of the amide carbonyl, followed by nucleophilic attack from the ester carbonyl oxygen (or enolic tautomer), closing the ring.

Figure 1: Cyclodehydration pathway for the synthesis of 5-ethoxyoxazole.

Experimental Protocol: Preparation of 4-Methyl-5-Ethoxyoxazole

Note: This protocol is adapted from the Harris/Firestone methodology, optimized for stability.

Reagents:

- -Formyl-L-alanine ethyl ester (1.0 equiv)

-

Phosphorus pentoxide (

) (1.5 equiv) -

Chloroform (

) (Solvent) -

Triethylamine (

) (Quenching)

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under nitrogen, suspend

in anhydrous chloroform. -

Addition: Add

-formyl-L-alanine ethyl ester dropwise to the stirred suspension. The reaction is exothermic; maintain temperature below 50°C to prevent polymerization. -

Cyclization: Heat the mixture to gentle reflux for 2–4 hours. The mixture will turn from a suspension to a viscous orange/brown oil as the phosphate complexes form.

-

Quenching: Cool to 0°C. Carefully add the reaction mixture to a solution of saturated aqueous

or treat with -

Isolation: Extract the aqueous phase with chloroform (

). The 5-ethoxyoxazole is in the organic layer.[3][5] -

Purification: Dry over

and concentrate. Distill under reduced pressure (vacuum distillation is critical as the product is thermally sensitive).-

Target BP: ~78–80°C at 50 Torr.

-

Reaction Mechanism: The Kondrat’eva Ligation

The utility of 5-ethoxyoxazole lies in its ability to react with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid) to form pyridines.

Mechanistic Stages[6][7][8]

-

[4+2] Cycloaddition: The oxazole (diene) and alkene (dienophile) undergo a concerted cycloaddition to form a bicyclic endo-ether intermediate.

-

Retro-Diels-Alder: The intermediate is thermally unstable. It ejects the bridging oxygen and the C-2 carbon as a nitrile (R-CN).

-

Aromatization: The driving force is the formation of the stable aromatic pyridine ring.

Figure 2: The Kondrat'eva Reaction mechanism transforming oxazoles into pyridines.

Comparative Data: Reactivity Profiles

The following table summarizes historical yield data for the reaction of 5-ethoxyoxazoles with various dienophiles, highlighting the efficiency of the Kondrat'eva pathway.

| Diene (Oxazole) | Dienophile | Conditions | Product | Yield (%) | Ref |

| 5-Ethoxyoxazole | Maleic Anhydride | Benzene, Reflux, 3h | 3-Hydroxypyridine deriv. | 78% | [1] |

| 4-Me-5-Ethoxyoxazole | Dimethyl Fumarate | Toluene, 110°C | Pyridine diester | 82% | [2] |

| 4-Me-5-Ethoxyoxazole | 4,7-Dihydro-1,3-dioxepin | 140°C, Sealed Tube | Pyridoxine (Precursor) | 65% | [3] |

| 5-Ethoxyoxazole | Acrylic Acid | AcOH, Reflux | 3-Hydroxypyridine | 55% | [1] |

References

-

Kondrat’eva, G. Ya. (1957).[1][2] "Synthesis of Pyridines via Oxazoles". Doklady Akademii Nauk SSSR, 113, 119.

-

Firestone, R. A., Harris, E. E., & Reuter, W. (1967). "The reaction of 5-ethoxy-4-methyloxazole with dienophiles. A new synthesis of pyridoxine". Tetrahedron, 23(2), 943-955. [Link]

-

Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437. [Link]

-

Hassner, A., & Fischer, B. (1993). "New Chemistry of Oxazoles". Heterocycles, 35(2), 1441. [Link]

Sources

Unveiling the Electronic Landscape of 5-Ethoxyoxazole: A Technical Guide to Theoretical Calculations for Drug Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational chemistry of 5-Ethoxyoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document provides a robust framework for understanding and predicting the structural, electronic, and reactive properties of this molecule, moving beyond a simple recitation of methods to explain the why behind the how. Our aim is to empower researchers to leverage computational tools for the rational design of novel therapeutics based on the oxazole core.

The oxazole ring system is a cornerstone in the development of new bioactive compounds, demonstrating a wide array of pharmacological activities.[1] 5-alkoxyoxazoles, in particular, are valued as versatile synthetic building blocks.[2] A thorough understanding of the electronic structure and potential interaction of 5-Ethoxyoxazole is paramount for its effective application in drug design. Computational chemistry offers a powerful lens to inspect these properties at a molecular level, guiding synthetic efforts and accelerating the discovery pipeline.[3][4]

I. The Computational Microscope: Choosing the Right Tools for the Job

The foundation of any theoretical study lies in the selection of an appropriate computational methodology. For a molecule like 5-Ethoxyoxazole, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational cost.[5][6][7]

A. The Workhorse: Selecting the Right Density Functional and Basis Set

The choice of the density functional and basis set is critical for obtaining reliable results. For organic molecules containing heteroatoms, the B3LYP functional has consistently demonstrated a good trade-off between accuracy and computational efficiency.[6][8][9] It is often paired with Pople-style basis sets, such as 6-31G(d), for initial geometry optimizations and frequency calculations. For more accurate energy and electronic property calculations, a larger basis set like 6-311++G(d,p) is recommended to account for polarization and diffuse functions, which are crucial for describing the electron distribution in heteroatomic systems.[10][11]

Table 1: Recommended Levels of Theory for 5-Ethoxyoxazole Calculations

| Calculation Type | Recommended Functional | Recommended Basis Set | Justification |

| Geometry Optimization & Vibrational Frequencies | B3LYP | 6-31G(d) | A computationally efficient and reliable combination for structural parameters of organic molecules.[6][8] |

| Single-Point Energy & Electronic Properties | B3LYP or M06-2X | 6-311++G(d,p) | Provides a more accurate description of the electronic structure, crucial for reactivity and spectral predictions.[10][12] The M06-2X functional can offer improved performance for non-covalent interactions. |

| NMR Chemical Shifts | B3LYP | 6-311+G(2d,p) (GIAO method) | This combination has shown good performance in predicting proton and carbon chemical shifts in organic molecules.[13][14] |

| UV-Vis Spectra | TD-DFT with B3LYP or CAM-B3LYP | 6-311++G(d,p) | Time-Dependent DFT is the standard for excited state calculations. CAM-B3LYP can provide more accurate results for charge-transfer excitations.[10][12][15] |

B. The Virtual Laboratory: Essential Software

Software packages like Gaussian, ORCA, or GAMESS are the industry-standard tools for performing these quantum chemical calculations.[5][16] This guide will provide protocols assuming the use of the Gaussian software suite, complemented by GaussView for molecular building and visualization.[17][18][19][20]

II. Constructing the Blueprint: Geometry Optimization and Vibrational Analysis

The first and most crucial step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule.

A. Experimental Protocol: Geometry Optimization

-

Build the Molecule: Construct the 5-Ethoxyoxazole molecule in a molecular editor like GaussView.[19]

-

Initial Optimization: Perform an initial, less computationally demanding optimization using a smaller basis set (e.g., PM6 semi-empirical method or HF/STO-3G) to obtain a reasonable starting geometry.

-

DFT Optimization: Subject the pre-optimized structure to a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set.[8] The Opt keyword in the Gaussian input file is used for this purpose.

-

Frequency Analysis: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and entropy.

-

Caption: Workflow for obtaining the optimized geometry of 5-Ethoxyoxazole.

III. Decoding Reactivity: Frontier Molecular Orbitals and Electrostatic Potential

Understanding the electronic landscape of 5-Ethoxyoxazole is key to predicting its reactivity and potential interactions with biological targets.

A. Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions.[21][22] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability.

Table 2: Interpreting Frontier Molecular Orbital Properties

| Parameter | Significance | Implication for Drug Design |

| HOMO Energy | Electron-donating ability | Higher energy suggests greater nucleophilicity and potential for oxidation. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity and lower kinetic stability. |

B. Molecular Electrostatic Potential (MEP): Visualizing the Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[23][24][25][26][27] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.

Experimental Protocol: Generating and Analyzing MEP

-

Cube Generation: Using the optimized geometry, generate a cube file for the electron density and the electrostatic potential using the cubegen utility in Gaussian or directly through GaussView.

-

Visualization: In GaussView, map the electrostatic potential onto the electron density surface.[20] Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.

Caption: Logical flow for predicting the reactivity of 5-Ethoxyoxazole.

IV. Bridging Theory and Experiment: Spectroscopic Predictions

A crucial aspect of validating theoretical calculations is to compare predicted spectroscopic properties with experimental data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts can aid in structure elucidation and confirmation.[9][13][14][28][29] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

Experimental Protocol: Predicting NMR Spectra

-

GIAO Calculation: Perform a GIAO NMR calculation on the optimized geometry using the B3LYP/6-311+G(2d,p) level of theory.

-

Chemical Shift Referencing: The calculated isotropic shielding values must be referenced to a standard, typically Tetramethylsilane (TMS). This is done by calculating the shielding constant of TMS at the same level of theory and using the following equation:

-

δcalc = σTMS - σiso

-

-

Comparison with Experiment: Compare the calculated chemical shifts with experimentally obtained spectra for validation.

B. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra.[10][12][15][30][31][32][33]

Experimental Protocol: Predicting UV-Vis Spectra

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a suitable functional (e.g., B3LYP or CAM-B3LYP) and the 6-311++G(d,p) basis set.

-

Solvent Effects: If the experimental spectrum is recorded in a solvent, it is crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).

-

Spectral Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical spectrum, which can then be compared to the experimental data.

V. Conclusion: From Theory to Therapeutic Insight

The theoretical calculations outlined in this guide provide a powerful, predictive framework for understanding the structure, reactivity, and spectroscopic properties of 5-Ethoxyoxazole. By judiciously applying these computational tools, researchers in drug discovery can gain invaluable insights into the molecular-level behavior of this important heterocyclic scaffold, enabling a more rational and efficient design of novel therapeutic agents.[4][34][35][36] This approach, grounded in the principles of quantum mechanics, represents a critical component of the modern drug development pipeline.

References

-

ResearchGate. (2025). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Retrieved from [Link]

-

AIP Publishing. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Retrieved from [Link]

-

ResearchGate. (2021). Application of computational chemistry in chemical reactivity: a review. Retrieved from [Link]

-

MDPI. (n.d.). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Retrieved from [Link]

-

Frontier in Medical and Health Research. (2025). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ChemRxiv. (2022). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. Retrieved from [Link]

-

YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Retrieved from [Link]

-

ACS Publications. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Retrieved from [Link]

-

Apollo - University of Cambridge Repository. (2024). Computational predictions and reactivity analyses of organic reactions. Retrieved from [Link]

-

Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. Retrieved from [Link]

-

ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian?. Retrieved from [Link]

-

ACS Publications. (2025). Computational Model to Predict Reactivity under Ball-Milling Conditions. Retrieved from [Link]

-

arXiv. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ResearchGate. (n.d.). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. Retrieved from [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Preprints.org. (2024). Advances in Computational Chemistry for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Chemistry for Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 6: Computational Approach to Chemical Reactivity of MOFs. Retrieved from [Link]

-

YouTube. (2024). Gaussian tutorial-1|Structure Builder| #computational #chemistry. Retrieved from [Link]

-

PubMed. (2023). Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]

-

Journal of the Nigerian Society of Physical Sciences. (n.d.). Application of computational chemistry in chemical reactivity: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

-

SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

-

YouTube. (2025). FHI-aims Webinar: Density Functional Theory Approaches for Modeling Heterogeneous Catalysis. Retrieved from [Link]

-

Frontiers. (2023). Application of machine learning algorithms for prediction of ultraviolet absorption spectra of chromophoric dissolved organic matter (CDOM) in seawater. Retrieved from [Link]

-

YouTube. (2023). How to create Molecular Electrostatic Potential using GaussView. Retrieved from [Link]

-

YouTube. (2023). Geometry Optimization Using DFT || Gaurav Jhaa #reels #shorts. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fmhr.net [fmhr.net]

- 4. steeronresearch.com [steeronresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 17. youtube.com [youtube.com]

- 18. gaussian.com [gaussian.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. journal.nsps.org.ng [journal.nsps.org.ng]

- 23. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.aip.org [pubs.aip.org]

- 29. semanticscholar.org [semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Application of machine learning algorithms for prediction of ultraviolet absorption spectra of chromophoric dissolved organic matter (CDOM) in seawater [frontiersin.org]

- 34. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 35. jddhs.com [jddhs.com]

- 36. researchgate.net [researchgate.net]

The Strategic Deployment of 5-Ethoxyoxazole in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unassuming Power of the Oxazole Ring

In the vast and ever-expanding universe of chemical scaffolds available to the medicinal chemist, the humble five-membered heterocycle remains a cornerstone of drug design. Among these, the oxazole ring system presents a unique combination of electronic properties, metabolic stability, and synthetic versatility.[1][2] This guide delves into a particularly valuable, yet often overlooked, member of this family: 5-Ethoxyoxazole. We will move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of how this versatile building block can be strategically employed to overcome common challenges in medicinal chemistry, from simplifying the synthesis of essential vitamins to enhancing the pharmacokinetic profiles of next-generation therapeutics.

Core Chemical Attributes of 5-Ethoxyoxazole: A Gateway to Diverse Scaffolds

The utility of 5-Ethoxyoxazole stems from its distinct chemical personality. The electron-rich nature of the oxazole ring, combined with the activating effect of the 5-ethoxy group, renders it a highly reactive and adaptable diene in cycloaddition reactions. This reactivity is the lynchpin of its synthetic value.

The 5-alkoxyoxazole ring system is a versatile building block for a variety of chemical transformations, including hetero-Diels-Alder reactions, formal [3+2] cycloadditions, and photochemical [2+2] cycloadditions.[1] These reactions provide synthetic access to a wide array of other important heterocyclic scaffolds such as pyridines, furans, and pyrrolidines, making 5-ethoxyoxazole a gateway to complex molecular architectures.[1]

Case Study 1: The Cornerstone of Vitamin B6 Synthesis via Diels-Alder Reaction

One of the most well-established and industrially significant applications of a 5-ethoxyoxazole derivative is in the total synthesis of Pyridoxine (Vitamin B6).[3][4][5][6] This process elegantly demonstrates the power of the oxazole ring as a masked diene in a hetero-Diels-Alder reaction. The key transformation involves the [4+2] cycloaddition of 5-ethoxy-4-methyloxazole with a suitable dienophile.

The causality behind this experimental choice is rooted in efficiency and atom economy. The oxazole acts as a stable, readily prepared diene precursor that, upon cycloaddition, generates a bicyclic intermediate. This intermediate then undergoes a facile, acid-catalyzed rearrangement and loss of ethanol to form the pyridine ring of pyridoxine.[5] This strategic use of a cycloaddition-rearrangement cascade is a classic example of elegant synthetic design.

Experimental Protocol: Synthesis of Pyridoxine via Diels-Alder Reaction

This protocol is a representative synthesis based on established methodologies.[6]

Step 1: Diels-Alder Cycloaddition

-

In a round-bottom flask under an inert argon atmosphere, combine 5-ethoxy-4-methyloxazole (1.0 eq) and diethyl maleate (2.0 eq).

-

Heat the neat mixture in an oil bath at 110°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product is a mixture of endo and exo Diels-Alder adducts.

Step 2: Hydrolysis and Aromatization

-

To the crude reaction mixture from Step 1, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux. The acid catalyzes the elimination of the ethoxy bridge and hydrolysis of the ester groups, leading to the formation of the pyridine ring.

-

Continue reflux until TLC analysis indicates the complete consumption of the intermediate adducts.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to precipitate the crude 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid.

Step 3: Reduction to Pyridoxine

-

The dicarboxylic acid intermediate is then reduced to the corresponding diol (pyridoxine). This can be achieved using a reducing agent such as a silane monomer (e.g., MeSiH(OEt)2) or polymethylhydrosiloxane (PMHS).[6]

-

The crude pyridoxine is then purified, typically by crystallization, to yield the final product.

Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the conversion of starting materials and intermediates. The final product's identity and purity should be confirmed by NMR, MS, and comparison to a known standard.

Case Study 2: 5-Alkoxyoxazoles as Bioisosteres for Esters in P2Y12 Antagonists

A significant challenge in drug development is overcoming metabolic liabilities. Ester functionalities, while common in drug molecules, are often susceptible to rapid hydrolysis by plasma and tissue esterases, leading to poor pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy to address this issue, where a labile functional group is replaced by a different group with similar steric and electronic properties but improved metabolic stability.

The 5-alkoxyoxazole moiety has emerged as an effective bioisostere for the ester group.[7] This is a field-proven insight that leverages the oxazole's electronic and steric mimicry of the ester while offering significantly enhanced stability against enzymatic hydrolysis.

A prime example of this application is in the development of antagonists for the P2Y12 receptor. The P2Y12 receptor is a G-protein-coupled receptor on the surface of platelets that plays a crucial role in ADP-induced platelet aggregation and thrombus formation.[2][8] Antagonists of this receptor are critical antiplatelet therapies for preventing thrombotic events such as heart attacks and strokes.

In the design of novel P2Y12 antagonists, replacing a metabolically labile ethyl ester with a 5-alkyloxazole has been shown to retain or improve potency while significantly enhancing metabolic stability.[7] This is because the oxazole ring is not a substrate for esterases, thus increasing the drug's half-life in the body.

The P2Y12 Signaling Pathway

Understanding the target's mechanism of action is critical for rational drug design. The P2Y12 receptor, upon binding to its endogenous ligand ADP, couples to the Gαi protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[9][10] P2Y12 antagonists block this pathway, thereby preventing platelet aggregation.

Data Summary: Bioisosteric Replacement of Ester with 5-Alkyloxazole

| Compound Feature | Parent Compound (Ethyl Ester) | Modified Compound (5-Alkyloxazole) | Rationale for Improvement |

| Target Potency | Sub-micromolar | Retained sub-micromolar potency[7] | The oxazole effectively mimics the steric and electronic properties of the ester, maintaining key binding interactions. |

| Metabolic Stability | Labile to esterase hydrolysis | Significantly more stable to microsomal metabolism[7] | The oxazole ring is not a substrate for hydrolytic enzymes, preventing rapid cleavage. |

| Pharmacokinetics | Potentially short half-life | Improved clearance profile in rat PK studies[7] | Increased metabolic stability leads to longer residence time in the body. |

Representative Protocol: Synthesis of a 5-Alkoxyoxazole-Containing Scaffold

This is a general protocol for the synthesis of a 5-alkoxyoxazole, which can then be further elaborated to a desired final compound.

Step 1: N-Acylation of an Amino Acid Ester

-

To a solution of an α-amino acid ester hydrochloride (e.g., ethyl alaninate hydrochloride, 1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (2.2 eq) at 0°C.

-

Slowly add an acylating agent (e.g., ethoxalyl chloride, 1.1 eq) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-acylated intermediate.

Step 2: Cyclization to the 5-Alkoxyoxazole

-

Dissolve the N-acylated intermediate in a suitable solvent (e.g., toluene).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine.

-

Heat the reaction mixture to reflux. The POCl3 promotes the cyclodehydration to form the oxazole ring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to yield the 5-alkoxyoxazole.

Self-Validation: The structure of the synthesized oxazole should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry. Purity should be assessed by HPLC.

Future Perspectives and Conclusion

The strategic application of 5-Ethoxyoxazole and its alkoxy analogues in medicinal chemistry is a testament to the power of fundamental organic chemistry principles in solving complex biological problems. Its utility as a reactive diene for the construction of complex heterocyclic systems, exemplified by the synthesis of Vitamin B6, is well-established.

The more nuanced application as a metabolically stable bioisostere for esters represents a key strategy for modern drug discovery, enabling chemists to improve the "drug-like" properties of lead compounds. As the pressure to develop drug candidates with robust pharmacokinetic profiles continues to mount, the intelligent deployment of scaffolds like 5-ethoxyoxazole will become increasingly critical. Future research will likely uncover new cycloaddition pathways and expand its application as a bioisostere for other functional groups, further cementing the role of this versatile building block in the medicinal chemist's toolbox.

References

- Google Patents. (n.d.). Process for producing pyridoxine and novel intermediates thereof. (Patent No. US3381014A).

-

ResearchGate. (n.d.). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-methyl-5-ethoxy oxazole. (Patent No. CN109627226B).

- Google Patents. (n.d.). Manufacture of vitamin b6. (Patent No. WO2006066806A1).

-

PubMed. (2012). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Journal of Medicinal Chemistry, 55(17), 7689-7703. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Retrieved from [Link]

- Google Patents. (n.d.). Simple preparation method of vitamin B6. (Patent No. CN103739545B).

-

National Center for Biotechnology Information. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1113. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of oxazole building block 14. Retrieved from [Link]

-

The Journal of Clinical Investigation. (2005). Central role of the P2Y12 receptor in platelet activation. JCI, 115(12), 3373-3377. Retrieved from [Link]

-

IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 40(1), 2187-2200. Retrieved from [Link]

-

ResearchGate. (n.d.). [8+3]‐Cycloaddition Reactions of Heptafulvenes or Azaheptafulvenes with α‐Halohydroxamates. Retrieved from [Link]

-

Portland Press. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 224-230. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]

- 4. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]

- 6. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103739545B - A kind of convenient preparation method of vitamin B6 - Google Patents [patents.google.com]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 10. portlandpress.com [portlandpress.com]

The 5-Ethoxyoxazole Platform: A Technical Guide to Masked Diene Reactivity

Executive Summary

The 5-ethoxyoxazole ring system represents a "privileged intermediate" in heterocyclic chemistry, serving as a highly reactive, electron-rich diene equivalent. Unlike stable aromatic oxazoles, the 5-ethoxy substituent significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, destabilizing the aromatic sextet and priming the ring for [4+2] cycloadditions (Kondrat'eva reaction).[1]

For drug development professionals, this molecule is not a final scaffold but a transient molecular forge .[1] It allows for the rapid construction of substituted pyridines (including Vitamin B6 analogs) and furan derivatives under mild conditions. This guide details the electronic rationale, synthesis protocols, and mechanistic pathways required to harness this system.

Electronic Structure & Synthesis

The reactivity of 5-ethoxyoxazole is governed by the donation of the oxygen lone pair from the ethoxy group into the

Synthesis of 5-Ethoxyoxazole

Causality: The synthesis relies on the cyclodehydration of ethyl

Protocol: Cyclodehydration of Ethyl

-formylglycinate

Safety:

-

Preparation: In a dry 500 mL round-bottom flask, dissolve ethyl

-formylglycinate (0.1 mol) in anhydrous chloroform (150 mL). -

Dehydration: Add phosphorus pentoxide (

, 0.15 mol) in portions with vigorous stirring. The reaction is exothermic; maintain temperature below 40°C using a water bath if necessary. -

Reflux: Heat the mixture to gentle reflux for 4 hours. The suspension will turn orange/brown as the cyclization proceeds.

-

Quench & Neutralization: Cool to 0°C. Cautiously add saturated aqueous

to neutralize the acid (evolution of -

Extraction: Separate the organic layer. Extract the aqueous phase twice with chloroform (

mL).[1] -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. -

Distillation: Distill the residue under reduced pressure (approx. 60-65°C at 15 mmHg).

-

Yield: Expect 60-70% of a colorless liquid.

-

Storage: Store over KOH pellets at 4°C. The compound is sensitive to moisture (hydrolysis back to the ester).

-

The Diels-Alder Manifold (Kondrat'eva Reaction)

The core utility of 5-ethoxyoxazole is its role as a diene in inverse-electron-demand Diels-Alder reactions.

Mechanistic Pathway

The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate.[1] The fate of this intermediate depends on the dienophile:

-

Alkynes: Lead to Furans via retro-Diels-Alder loss of nitrile (

). -

Alkenes: Lead to Pyridines via loss of ethanol (and often aromatization).[1]

The diagram below illustrates the divergent pathways.

Figure 1: Divergent reaction pathways of 5-ethoxyoxazole with alkenes vs. alkynes.

Regioselectivity & FMO Theory

In reactions with unsymmetrical dienophiles (e.g., ethyl acrylate), regioselectivity is dictated by Frontier Molecular Orbital (FMO) interactions.[1]

-

Oxazole (HOMO): High coefficient at C-2 and C-5 .

-

Dienophile (LUMO): High coefficient at the

-carbon of the electron-withdrawing group. -

Outcome: The major isomer typically places the electron-withdrawing group of the dienophile para to the bridgehead oxygen (relative to the original oxazole nitrogen), though steric factors at C-4 can override this.

Experimental Protocol: Pyridoxine (Vitamin B6) Precursor Synthesis

This protocol demonstrates the "Kondrat'eva" reaction, utilizing 4-methyl-5-ethoxyoxazole to synthesize a pyridine ring, a critical step in Vitamin B6 manufacturing.

Reaction: 4-Methyl-5-ethoxyoxazole + Maleic Acid

Step-by-Step Methodology

-

Reagents:

-

Cycloaddition: Combine reagents in toluene. Heat to 110°C (Reflux) for 3-5 hours.

-

Mechanism Note: The initial adduct loses ethanol and

(decarboxylation) under these acidic/thermal conditions to form the pyridine ring directly.

-

-

Isolation:

-

Evaporate solvent under reduced pressure.

-

The residue typically contains the 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid derivative.

-

-

Esterification (Optional for isolation): Treat the crude acid with MeOH/HCl to isolate as the dimethyl ester for easy purification via column chromatography (Silica gel, Hexane/EtOAc).

Data Summary: Typical Yields for Dienophiles

| Dienophile | Product Type | Leaving Group | Typical Yield | Ref |

| Maleic Anhydride | Pyridine | EtOH + | 75-85% | [1] |

| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | HCN | 60-70% | [2] |

| Acrylic Acid | Pyridine | EtOH | 55-65% | [1] |

Beyond Cycloaddition: C-2 Functionalization

While the Diels-Alder reaction is dominant, the C-2 position is acidic (

Figure 2: Workflow for C-2 functionalization via lithiation.[2]

Critical Control Point: The lithiated species is in equilibrium with the acyclic isocyanide valene tautomer. To prevent ring opening, the temperature must be strictly maintained below -60°C during lithiation and electrophile addition.

References

-

Kondrat'eva, G. Y. (1957).[1] "Synthesis of Pyridines via Oxazoles". Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484.[1]

-

Firestone, R. A. (1974).[1] "The Mechanism of the Diels-Alder Reaction of Oxazoles". Journal of Organic Chemistry, 37(13), 2181.[1]

-

Turchi, I. J., & Dewar, M. J. (1975).[1] "The Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437.[1]

-

Hassner, A., & Fischer, B. (1974).[1] "Oxazoles in Synthesis". Tetrahedron, 30(16), 2911.[1]

Sources

The Synthesis of 5-Ethoxyoxazole: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Significance of the 5-Ethoxyoxazole Moiety in Modern Chemistry